molecular formula C11H12O4 B144024 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran CAS No. 128753-88-8

2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran

Cat. No. B144024
M. Wt: 208.21 g/mol
InChI Key: CKRNPDKZKRGKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran, also known as DDB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DDB is a benzofuran derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism Of Action

The mechanism of action of 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran is not fully understood, but it has been suggested that 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has also been shown to induce apoptosis in cancer cells, which may be attributed to its ability to modulate the expression of various genes involved in cell cycle regulation and apoptosis.

Biochemical And Physiological Effects

2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran can inhibit the production of inflammatory cytokines such as TNF-α and IL-6, and reduce the activity of enzymes such as COX-2 and LOX. 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has also been shown to induce apoptosis in cancer cells, and inhibit the growth of various tumor cell lines. In vivo studies have shown that 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran can reduce inflammation and pain in animal models of arthritis, and inhibit tumor growth in animal models of cancer.

Advantages And Limitations For Lab Experiments

2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has several advantages as a synthetic compound for lab experiments. It is relatively easy to synthesize using various methods, and can be produced in high yields with high purity. 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran is also stable under various conditions, and can be stored for long periods without degradation. However, there are also limitations to using 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran in lab experiments. 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran is a relatively new compound, and its toxicity and pharmacokinetics have not been fully studied. Furthermore, 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran may have limited solubility in certain solvents, which may affect its bioavailability and activity.

Future Directions

There are several future directions for the study of 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran. Firstly, more studies are needed to fully understand the mechanism of action of 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran, and its potential applications in various fields. Secondly, studies are needed to investigate the toxicity and pharmacokinetics of 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran, and its potential side effects. Thirdly, 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran can be used as a building block for the synthesis of new bioactive compounds, and more studies are needed to explore the potential of 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran derivatives. Lastly, 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran can be used as a precursor for the synthesis of new materials with interesting optical and electronic properties, and more studies are needed to explore the potential of 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran in material science.

Synthesis Methods

2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran can be synthesized using various methods, including the reaction of 2,3-dihydrobenzofuran-7-carboxylic acid with methyl vinyl ketone in the presence of a base, or the reaction of 2,3-dihydrobenzofuran-7-carboxylic acid with acetic anhydride and dimethyl sulfate. These methods have been optimized to produce high yields of 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran with high purity. Furthermore, 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran can also be synthesized using more advanced methods such as microwave-assisted synthesis, which has been shown to reduce the reaction time and increase the yield of 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran.

Scientific Research Applications

2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been shown to have potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has also been used as a building block for the synthesis of other bioactive compounds. In material science, 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been used as a precursor for the synthesis of new materials with interesting optical and electronic properties. In environmental science, 2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran has been studied for its potential as a biodegradable and eco-friendly alternative to other synthetic compounds.

properties

CAS RN

128753-88-8

Product Name

2a,7b-Dihydro-4-methoxy-2a,7b-dimethyl-1,2-dioxeto(3,4-b)benzofuran

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-methoxy-2a,7b-dimethyldioxeto[3,4-b][1]benzofuran

InChI

InChI=1S/C11H12O4/c1-10-7-5-4-6-8(12-3)9(7)13-11(10,2)15-14-10/h4-6H,1-3H3

InChI Key

CKRNPDKZKRGKBN-UHFFFAOYSA-N

SMILES

CC12C3=C(C(=CC=C3)OC)OC1(OO2)C

Canonical SMILES

CC12C3=C(C(=CC=C3)OC)OC1(OO2)C

Origin of Product

United States

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